![molecular formula C10H14ClN3O2 B12593741 3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one CAS No. 651054-87-4](/img/structure/B12593741.png)
3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one is a complex organic compound with a unique structure that includes an acetyl group, an aminopropyl group, and a chloropyridinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one typically involves multiple steps. One common method starts with the chlorination of pyridinone, followed by the introduction of the acetyl group through an acetylation reaction. The aminopropyl group is then added via a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially creating new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.
Applications De Recherche Scientifique
3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins or other biomolecules. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological targets, influencing their activity. The chloropyridinone core can interact with various receptors or enzymes, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-({4-[(3-aminopropyl)amino]butyl}amino)propyl]acetamide trihydrochloride: This compound shares the aminopropyl and acetyl groups but has a different core structure.
3-Aminopropyltriethoxysilane: This compound contains the aminopropyl group and is used in surface functionalization and polymer chemistry.
Uniqueness
3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one is unique due to its specific combination of functional groups and the chloropyridinone core. This structure provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
651054-87-4 |
|---|---|
Formule moléculaire |
C10H14ClN3O2 |
Poids moléculaire |
243.69 g/mol |
Nom IUPAC |
3-acetyl-2-(3-aminopropylamino)-6-chloro-1H-pyridin-4-one |
InChI |
InChI=1S/C10H14ClN3O2/c1-6(15)9-7(16)5-8(11)14-10(9)13-4-2-3-12/h5H,2-4,12H2,1H3,(H2,13,14,16) |
Clé InChI |
ZDQYBEDHVREKCA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(NC(=CC1=O)Cl)NCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol](/img/structure/B12593660.png)
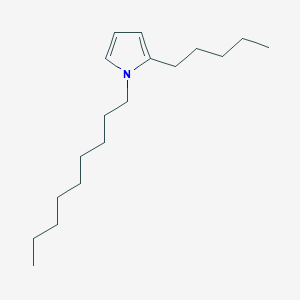
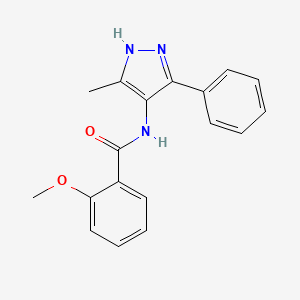
![2-[1,3-Diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12593684.png)
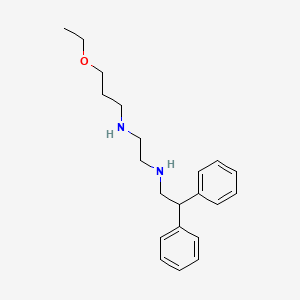
![N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide](/img/structure/B12593696.png)
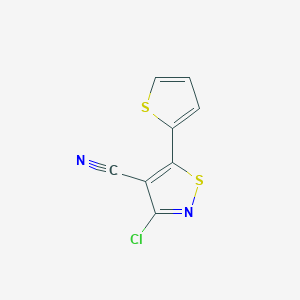
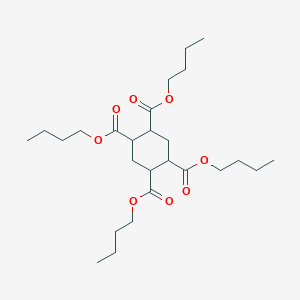

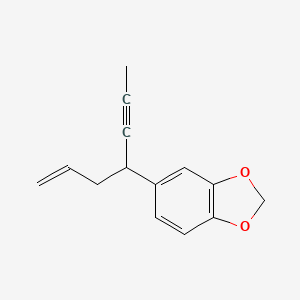

![2-[3-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B12593728.png)
![1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene](/img/structure/B12593732.png)
![2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12593735.png)
